Comprehensive Safety Data and Hazard Profiling for N-Cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide
Comprehensive Safety Data and Hazard Profiling for N-Cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide
Target Audience: Research Scientists, Toxicologists, and EHS Professionals in Drug Development Document Type: Technical Whitepaper & Safety Guide
As drug discovery pipelines increasingly explore novel heterocyclic scaffolds, the 1,2,3-thiadiazole-5-carboxamide class has emerged as a potent pharmacophore. Compounds within this family exhibit profound biological activities, ranging from Calcium Release-Activated Calcium (CRAC) channel inhibition in human immunology to systemic defense induction in agronomy[1].
However, the introduction of highly lipophilic derivatives, such as N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide (CAS: 1190257-02-3) [2][3], demands rigorous safety profiling. Because this is a specialized research chemical, a standardized Safety Data Sheet (SDS) often lacks the mechanistic depth required for safe laboratory handling. This whitepaper synthesizes the physicochemical properties, extrapolated toxicological hazards, and self-validating experimental safety protocols necessary for handling this compound.
Chemical Identity & Physicochemical Profiling
The structural architecture of CAS 1190257-02-3 consists of a 1,2,3-thiadiazole core substituted with a phenyl ring at the C4 position and an N-cyclopentyl carboxamide at the C5 position[3].
Causality in Hazard Profiling: The combination of the phenyl and cyclopentyl moieties significantly increases the compound's partition coefficient (LogP). This high lipophilicity facilitates rapid penetration across lipid bilayers, meaning dermal exposure presents a much higher systemic risk than more polar analogs.
Table 1: Chemical Identity and Properties
| Parameter | Value / Description |
| Chemical Name | N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide |
| CAS Registry Number | 1190257-02-3[2] |
| Molecular Formula | C14H15N3OS[3] |
| Molecular Weight | 273.36 g/mol [3] |
| Structural Class | Heterocyclic Carboxamide / Thiadiazole |
| Physical State | Solid (typically crystalline powder) |
| Solubility | Insoluble in water; Soluble in DMSO, DMF, and Dichloromethane |
Hazard Identification & GHS Classification
While empirical in vivo toxicity data for CAS 1190257-02-3 is limited, we must extrapolate its hazard profile using Read-Across methodology from structurally analogous 1,2,3-thiadiazole-5-carboxamides (such as Tiadinil and BTP2)[1][4]. The presence of the electrophilic thiadiazole ring and the lipophilic side chains necessitates strict adherence to the following Globally Harmonized System (GHS) classifications[5].
Table 2: Extrapolated GHS Hazard Classifications
| Hazard Class | Category | Hazard Statement (H-Code) | Mechanistic Rationale |
| Acute Toxicity (Oral/Dermal) | Category 4 | H302 + H312 | High lipophilicity enables rapid GI and transdermal absorption. |
| Skin Irritation | Category 2 | H315 | Potential for the carboxamide nitrogen to act as a mild sensitizer. |
| Eye Irritation | Category 2A | H319 | Direct contact with the crystalline dust causes micro-abrasions and chemical irritation. |
| Specific Target Organ Toxicity | STOT SE 3 | H335 | Inhalation of fine particulate dust irritates the respiratory mucosa. |
| Aquatic Toxicity | Chronic 2 | H411 | Thiadiazoles exhibit long environmental half-lives and toxicity to aquatic life[1]. |
Toxicological Mechanisms: The Biological Context
To truly understand the hazards of a chemical, we must understand its biological interactions. The 1,2,3-thiadiazole-5-carboxamide scaffold is well-documented for its ability to modulate ion channels. For instance, the analog BTP2 is a potent inhibitor of ORAI1, the pore-forming subunit of the CRAC channel[6].
Toxicological Implication: Accidental systemic exposure to CAS 1190257-02-3 could theoretically induce off-target immunosuppression by blocking calcium influx in T-lymphocytes, preventing the nuclear translocation of NFAT (Nuclear factor of activated T-cells). This makes the use of impermeable nitrile gloves and respiratory protection non-negotiable.
Diagram 1: Theoretical toxicological pathway showing CRAC channel inhibition by the thiadiazole scaffold.
Experimental Protocols for Safety & Stability Validation
As a Senior Application Scientist, I mandate that any new batch of CAS 1190257-02-3 undergo in-house stability and cytotoxicity profiling before being released for general laboratory use. Degradation of the thiadiazole ring can yield toxic hydrazine or thiol byproducts, drastically altering the hazard profile.
Protocol 1: Accelerated Stability & Degradation Profiling (HPLC-DAD)
Objective: Validate the chemical stability of the compound under oxidative and photolytic stress to establish safe storage conditions. Causality: The conjugated π -system of the phenyl-thiadiazole core absorbs strongly in the UV region (~260-280 nm). Ring cleavage disrupts this conjugation, causing a quantifiable hypsochromic (blue) shift.
Step-by-Step Methodology:
-
Stock Preparation: Dissolve 5 mg of CAS 1190257-02-3 in 1 mL of HPLC-grade Acetonitrile (ACN) to create a 5 mg/mL stock.
-
Stress Induction:
-
Oxidative: Mix 100 µL of stock with 100 µL of 3% H2O2 . Incubate at 40°C for 24 hours.
-
Photolytic: Expose 100 µL of stock in a clear quartz vial to broad-spectrum UV light (254 nm and 365 nm) for 24 hours.
-
-
Quenching: Neutralize the oxidative sample with 10 µL of 1M Sodium Thiosulfate. Dilute all samples to 0.1 mg/mL with mobile phase (60:40 Water:ACN with 0.1% Formic Acid).
-
Chromatographic Analysis: Inject 10 µL onto a C18 Reverse-Phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a gradient from 10% to 90% ACN over 10 minutes.
-
Data Interpretation: Monitor at 254 nm and 280 nm. The emergence of new peaks at lower retention times (higher polarity) indicates degradation. If degradation >5% is observed, the compound must be stored under Argon at -20°C[1].
Protocol 2: In Vitro Cytotoxicity Assessment (HepG2 MTT Assay)
Objective: Establish the baseline hepatotoxicity to inform Occupational Exposure Limits (OELs). Causality: Lipophilic xenobiotics are primarily metabolized by the liver. Using HepG2 cells provides a reliable model for human hepatic tolerance.
Step-by-Step Methodology:
-
Cell Seeding: Seed HepG2 cells in a 96-well plate at a density of 1×104 cells/well in DMEM supplemented with 10% FBS. Incubate for 24 hours at 37°C, 5% CO2 .
-
Compound Dosing: Prepare a serial dilution of CAS 1190257-02-3 in DMSO (ensure final DMSO concentration in wells is ≤0.5% ). Dose cells with concentrations ranging from 0.1 µM to 100 µM.
-
Incubation: Incubate the treated cells for 48 hours.
-
MTT Reagent Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours to allow viable cells to reduce MTT to insoluble purple formazan crystals.
-
Solubilization & Readout: Remove media, add 100 µL of DMSO to dissolve the formazan. Read absorbance at 570 nm using a microplate reader.
-
Validation: Calculate the IC50 . An IC50<10μM categorizes the compound as highly toxic, mandating the use of a ventilated balance enclosure (VBE) during powder handling.
Diagram 2: Self-validating experimental workflow for establishing internal safety and handling guidelines.
Handling, Storage, and Emergency Response
Based on the physicochemical and extrapolated toxicological data, the following protocols must be integrated into laboratory operations:
Personal Protective Equipment (PPE)
-
Gloves: Double-gloving with Nitrile (minimum 0.11 mm thickness). The lipophilic nature of the compound can degrade standard latex.
-
Eye Protection: Tight-fitting safety goggles (EN 166 compliant) to prevent crystalline dust ingress.
-
Respiratory: When weighing raw powder outside of a closed system, an N95/FFP2 particulate respirator is mandatory to prevent inhalation of STOT SE 3 irritants[5][7].
Storage Conditions
Store in a tightly sealed amber glass vial to prevent photolytic degradation. Maintain at -20°C in a desiccator, as moisture can facilitate slow hydrolysis of the carboxamide linkage over extended periods[1].
Spill Management (Self-Validating Protocol)
-
Isolate: Evacuate personnel from the immediate area.
-
Contain: Do not dry-sweep. Dry sweeping aerosolizes the highly lipophilic dust.
-
Neutralize: Gently mist the spill with a 10% isopropanol/water solution to dampen the powder.
-
Collect: Wipe up with absorbent pads and place in a sealed, clearly labeled hazardous waste container for incineration.
-
Validate: Swab the spill area and run a rapid HPLC-UV check to confirm complete decontamination of the workspace.
References
- AA Blocks. Product Index - N-cyclopentyl-4-phenyl-1,2,3-thiadiazole-5-carboxamide. Catalog No.: AA01YII7. Accessed April 2, 2026.
- Chemsrc. 1190257-02-3 - 化源网. Accessed April 2, 2026.
- Sigma-Aldrich. Btp2 - CRAC Channel Inhibitor SDS. Accessed April 2, 2026.
- NextSDS. N-[(2-chlorocyclohexyl)methyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide Hazard Classifications. Accessed April 2, 2026.
- Chemodex. Tiadinil - CAS-Number 223580-51-6. Accessed April 2, 2026.
Sources
- 1. Tiadinil - CAS-Number 223580-51-6 - Order from Chemodex [chemodex.com]
- 2. aablocks.com [aablocks.com]
- 3. 1190257-02-3_CAS号:1190257-02-3_CAS No.:1190257-02-3 - 化源网 [m.chemsrc.com]
- 4. Tiadinil [sitem.herts.ac.uk]
- 5. nextsds.com [nextsds.com]
- 6. cosmobio.co.jp [cosmobio.co.jp]
- 7. Page loading... [wap.guidechem.com]
